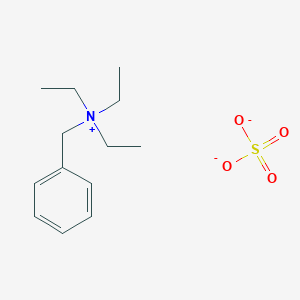
Tetrabutylammonium persulfate triple salt
Overview
Description
Tetrabutylammonium persulfate triple salt is a technical grade compound with approximately 1.6% active oxygen basis . It is also known by other names such as Tetrabutylammonium OXONE®, Tetrabutylammonium hydrogen monopersulfate, and Tetrabutylammonium peroxomonosulfate . This reagent is used in the preparation of 2-tetrahydrofuranyl ethers from alcohols and THF by radical coupling .
Molecular Structure Analysis
The molecular structure of Tetrabutylammonium persulfate triple salt is complex. The SMILES string representation isOS([O-])(=O)=O.[O-]S([O-])(=O)=O.OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].CCCCN+(CCCC)CCCC.CCCCN+(CCCC)CCCC.CCCCN+(CCCC)CCCC.CCCCN+(CCCC)CCCC.CCCCN+(CCCC)CCCC . Chemical Reactions Analysis
Tetrabutylammonium persulfate triple salt is used as a reagent in various chemical reactions. It is used in the oxidation of Hantzsch 1,4-Dihydropyridines catalyzed by manganese (III) Schiff Base complexes, epoxidation of alkenes, oxidation of sulfides and olefins, oxidation of alcohols, and oxidation of aromatic amines for the synthesis of azoxy arenes .Physical And Chemical Properties Analysis
Tetrabutylammonium persulfate triple salt is a technical grade compound with approximately 1.6% active oxygen basis . It is a powder form reagent type: oxidant with a melting point of 144-146 °C .Scientific Research Applications
Oxidation of Hantzsch 1,4-Dihydropyridines
Field
Application
Tetrabutylammonium persulfate triple salt is used as a reagent for the oxidation of Hantzsch 1,4-Dihydropyridines .
Method
The exact method of application or experimental procedures are not specified in the sources. However, it involves the use of the salt as an oxidizing agent.
Results
The oxidation results in the formation of pyridine derivatives. The exact quantitative data or statistical analyses are not provided in the sources.
Epoxidation of Alkenes
Application
The salt is used as a reagent for the epoxidation of alkenes .
Results
The epoxidation results in the formation of epoxides from alkenes. The exact quantitative data or statistical analyses are not provided in the sources.
Oxidation of Sulfides and Olefins
Application
Tetrabutylammonium persulfate triple salt is used as a reagent for the oxidation of sulfides and olefins .
Results
The oxidation results in the formation of sulfoxides and sulfones from sulfides, and carbonyl compounds from olefins. The exact quantitative data or statistical analyses are not provided in the sources.
Oxidation of Alcohols
Application
The salt is used as a reagent for the oxidation of alcohols .
Results
The oxidation results in the formation of carbonyl compounds from primary alcohols, and ketones from secondary alcohols. The exact quantitative data or statistical analyses are not provided in the sources.
Oxidation of Aromatic Amines
Application
Tetrabutylammonium persulfate triple salt is used as a reagent for the oxidation of aromatic amines .
Results
The oxidation results in the synthesis of azoxy arenes from aromatic amines. The exact quantitative data or statistical analyses are not provided in the sources.
- Oxidation of Hantzsch 1,4-Dihydropyridines
- Epoxidation of Alkenes
- Oxidation of Sulfides and Olefins
- Oxidation of Alcohols
- Oxidation of Aromatic Amines for Synthesis of Azoxy Arenes
Preparation of 2-Tetrahydrofuranyl Ethers from Alcohols and THF by Radical Coupling
Field
Application
Tetrabutylammonium persulfate triple salt is used as a reagent for the preparation of 2-tetrahydrofuranyl ethers from alcohols and tetrahydrofuran (THF) by radical coupling .
Safety And Hazards
Tetrabutylammonium persulfate triple salt is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an oxidizing solid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It may intensify fire and cause skin and eye irritation. It may also cause respiratory irritation .
properties
IUPAC Name |
hydrogen sulfate;oxido hydrogen sulfate;tetrabutylazanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C16H36N.2H2O5S.2H2O4S/c5*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5-6(2,3)4;2*1-5(2,3)4/h5*5-16H2,1-4H3;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMBKNUVZFAHJM-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H183N5O18S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584955 | |
| Record name | N,N,N-Tributylbutan-1-aminium hydrogen sulfate sulfate 2-sulfodioxidan-1-ide (5/1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1631.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium persulfate triple salt | |
CAS RN |
104548-30-3 | |
| Record name | N,N,N-Tributylbutan-1-aminium hydrogen sulfate sulfate 2-sulfodioxidan-1-ide (5/1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104548-30-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)
![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)






![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)


